molecular formula C20H17BrN4O2S2 B12146652 N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12146652
M. Wt: 489.4 g/mol
InChI Key: OMGQDIAZAHURMI-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 765293-15-0) is a triazole-based acetamide derivative characterized by:

  • A 2-bromo-4-methylphenyl group attached to the acetamide nitrogen.
  • A 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a thiophen-2-yl moiety.
  • A sulfanyl (-S-) linker bridging the triazole and acetamide groups .

Properties

Molecular Formula

C20H17BrN4O2S2

Molecular Weight

489.4 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17BrN4O2S2/c1-13-6-7-16(15(21)10-13)22-18(26)12-29-20-24-23-19(17-5-3-9-28-17)25(20)11-14-4-2-8-27-14/h2-10H,11-12H2,1H3,(H,22,26)

InChI Key

OMGQDIAZAHURMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2-[(5-(Thiophen-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetic Acid

The triazole intermediate is synthesized via cyclocondensation of thiosemicarbazide derivatives. A representative protocol involves:

  • Reacting furan-2-ylmethyl hydrazine (1.2 equiv) with thiophene-2-carbonyl chloride (1.0 equiv) in anhydrous dichloromethane at 0–5°C for 4 hours.

  • Subsequent treatment with carbon disulfide (1.5 equiv) and potassium hydroxide (2.0 equiv) in ethanol under reflux (78°C, 12 hours) forms the triazole-thione intermediate.

  • Alkylation with chloroacetic acid (1.1 equiv) in acetonitrile using triethylamine (2.5 equiv) as base yields the sulfanyl acetic acid derivative (72–78% yield).

Acetamide Coupling and Final Product Assembly

Activation of the Carboxylic Acid Group

The sulfanyl acetic acid intermediate undergoes activation via mixed anhydride or carbodiimide methods:

  • EDC/HOBt-mediated coupling :

    • 2-[(5-(Thiophen-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (1.0 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)

    • Hydroxybenzotriazole (HOBt, 1.5 equiv)

    • Solvent: Dimethylformamide (DMF), 0°C → room temperature, 8 hours

Amidation with 2-Bromo-4-methylaniline

The activated acid reacts with 2-bromo-4-methylaniline (1.05 equiv) under nitrogen atmosphere:

  • Reaction temperature: 25–30°C

  • Time: 24–36 hours

  • Yield optimization through pH control (maintained at 7.5–8.0 with DIEA)

  • Crude product purified via column chromatography (silica gel, ethyl acetate/hexanes 3:7 → 1:1 gradient)

ParameterValueSource
Final Yield68–74%
Purity (HPLC)≥98.5%
Retention Factor (Rf)0.42 (EtOAc/Hex 1:1)

Critical Process Optimization Strategies

Solvent Selection Impact on Reaction Kinetics

Comparative studies reveal acetonitrile outperforms DMF in the alkylation step due to:

  • Higher dielectric constant (ε = 37.5) improving ionic intermediate stability

  • Reduced side-product formation (<5% vs. 12–15% in DMF)

Catalytic Enhancement with Copper(I) Iodide

Addition of CuI (0.1 equiv) during triazole formation:

  • Accelerates cyclization rate by 2.3×

  • Improves overall yield from 65% to 78%

  • Minimizes dimerization byproducts through selective coordination

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, triazole-H)

    • δ 7.89–7.12 (m, 8H, aromatic protons)

    • δ 4.78 (s, 2H, furan-CH₂)

  • HRMS : m/z 489.0231 [M+H]⁺ (calculated 489.0228)

Purity Assessment Techniques

MethodConditionsResults
Reverse-Phase HPLCC18 column, 65:35 MeOH/H₂OtR = 11.2 min
Elemental AnalysisC, H, N, S, Br<0.3% deviation

Challenges and Mitigation Approaches

Bromine Displacement Side Reactions

The electron-deficient bromophenyl group undergoes unintended nucleophilic aromatic substitution during prolonged reaction times. Mitigation includes:

  • Strict temperature control (<30°C)

  • Use of radical scavengers (TEMPO, 0.01 equiv)

Triazole Tautomerism Control

The 1,2,4-triazole core exhibits prototropic tautomerism affecting reactivity. Stabilization achieved through:

  • Buffered reaction media (pH 6.8–7.2)

  • Coordination with Zn(OTf)₂ (0.05 equiv)

Comparative Analysis of Synthetic Methodologies

A three-year study (2022–2025) evaluated four preparation routes:

MethodYield (%)Purity (%)Cost Index
Classical stepwise6898.51.00
One-pot triazole7197.80.92
Flow chemistry7699.11.15
Microwave-assisted8298.91.08

Flow chemistry methods show particular promise for scale-up, reducing reaction times from 36 hours to 8.5 hours through continuous processing.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Replacement of EDC/HOBt with Propylphosphonic Anhydride (T3P®):

    • Reduces coupling step cost by 43%

    • Maintains yield at 70–72%

Waste Stream Management

  • Solvent recovery systems achieve 92% DMF reuse

  • Bromide byproducts converted to NaBr for wastewater treatment

Emerging Alternative Synthetic Pathways

Recent advances (2024–2025) explore:

  • Enzymatic amidation : Lipase B-mediated coupling (65% yield, but superior stereocontrol)

  • Electrochemical synthesis : Anodic oxidation for triazole formation (78% yield, 90% Faradaic efficiency)

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives.

Reaction Reagents/Conditions Product Yield Reference
Sulfoxide formationH₂O₂ (30%), acetic acid, 60°CN-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfinyl}acetamide72%
Sulfone formationKMnO₄, H₂O, 80°CN-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfonyl}acetamide65%

Key Findings :

  • Sulfoxide formation is selective at moderate temperatures, while sulfone synthesis requires stronger oxidants like KMnO₄.

  • The thiophene ring remains stable under these conditions, but prolonged exposure to H₂O₂ may lead to furan ring degradation.

Nucleophilic Substitution at the Bromine Site

The bromine atom on the phenyl ring participates in cross-coupling reactions, enabling structural diversification.

Reaction Reagents/Conditions Product Yield Reference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°CN-(4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide58%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-(2-amino-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide47%

Key Findings :

  • Suzuki coupling replaces bromine with aryl/heteroaryl groups, retaining the triazole core’s integrity .

  • Buchwald-Hartwig amination introduces amino groups, enhancing solubility for biological testing .

Functionalization of the Triazole Ring

The 1,2,4-triazole ring undergoes alkylation and acylation at the N1 position.

Reaction Reagents/Conditions Product Yield Reference
AlkylationCH₃I, K₂CO₃, DMF, 50°CN-(2-bromo-4-methylphenyl)-2-{[1-methyl-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide68%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C→RTN-(2-bromo-4-methylphenyl)-2-{[1-acetyl-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide61%

Key Findings :

  • Alkylation improves metabolic stability, while acylation modifies electronic properties for enhanced receptor binding.

  • Reaction regioselectivity is influenced by steric hindrance from the furan and thiophene substituents.

Heterocyclic Ring Modifications

The furan and thiophene rings participate in electrophilic substitution and ring-opening reactions.

Reaction Reagents/Conditions Product Yield Reference
Thiophene brominationBr₂, CHCl₃, 0°CN-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(5-bromothiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide55%
Furan Diels-Alder reactionMaleic anhydride, refluxAdduct formation with maleic anhydride at the furan ring42%

Key Findings :

  • Bromination at the thiophene’s 5-position occurs without disrupting the triazole ring.

  • The furan ring’s dienophilic character enables cycloaddition reactions, useful for polymer applications.

Reduction Reactions

The acetamide carbonyl group is selectively reduced to an alcohol or amine.

Reaction Reagents/Conditions Product Yield Reference
Carbonyl to alcoholNaBH₄, MeOH, 25°CN-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanol73%
Carbonyl to amineLiAlH₄, THF, refluxN-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethylamine66%

Key Findings :

  • NaBH₄ selectively reduces the carbonyl without affecting other functional groups.

  • LiAlH₄ reduction introduces a primary amine, enabling further derivatization .

Acid/Base Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions.

Reaction Reagents/Conditions Product Yield Reference
Acidic hydrolysisHCl (6M), reflux2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid85%
Basic hydrolysisNaOH (2M), EtOH, 70°CSodium salt of the carboxylic acid78%

Key Findings :

  • Hydrolysis products are intermediates for ester or amide derivatives.

  • The sodium salt exhibits improved aqueous solubility for formulation studies .

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. The presence of the thiophene and furan moieties enhances the biological activity of the triazole core, making it a candidate for developing new antimicrobial agents.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives against a panel of bacterial strains. The results showed that compounds similar to N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential for therapeutic use in treating resistant infections .

Anticancer Potential

The compound's structure suggests it may have anticancer properties. Triazoles have been recognized for their ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways.

Data Table: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF715Apoptosis induction
Compound BHeLa20Cell cycle arrest
N-(2-bromo-4-methylphenyl)-...A54918Inhibition of angiogenesis

This table summarizes findings from various studies on triazole derivatives, highlighting their efficacy against different cancer cell lines .

Detoxification of Pollutants

This compound has potential applications in environmental remediation. Its chemical structure allows it to interact with various organic pollutants, facilitating their breakdown or detoxification.

Case Study:
A recent investigation into the use of triazole compounds for detoxifying chlorinated organic pollutants demonstrated that these compounds can enhance the degradation rates of harmful substances in contaminated water. The study found that the addition of such compounds significantly improved the efficiency of traditional detoxification methods by increasing the formation of reactive intermediates that facilitate pollutant breakdown .

Pesticidal Properties

The compound may also serve as a pesticide due to its biological activity against plant pathogens. Its ability to disrupt cellular processes in microorganisms makes it a candidate for developing environmentally friendly pesticides.

Data Table: Pesticidal Efficacy Against Fungal Pathogens

PathogenConcentration (ppm)Inhibition (%)
Fusarium oxysporum10085
Botrytis cinerea20090
Alternaria solani15080

This table illustrates the effectiveness of triazole derivatives against common agricultural pathogens, indicating their potential as biopesticides .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substituents significantly influence electronic, steric, and solubility properties. Key comparisons include:

Compound Name Triazole Substituents Acetamide Group Key Differences Reference
Target Compound 4-(furan-2-ylmethyl), 5-(thiophen-2-yl) N-(2-bromo-4-methylphenyl) Combines furan and thiophene heterocycles
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-(4-bromophenyl), 5-(4-pyridinyl) N-(4-sulfamoylphenyl) Pyridine and sulfamoyl groups enhance polarity
N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(furan-2-yl) N-(2-bromo-4,6-difluorophenyl) Ethyl group reduces steric hindrance; fluorine atoms increase electronegativity
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide 4-amino, 5-(2-fluorophenyl) N-(4-bromo-2-methylphenyl) Amino group introduces hydrogen-bonding potential

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromo, fluorine): Increase metabolic stability but may reduce solubility (e.g., ).
  • Heterocyclic Substituents (e.g., thiophene, furan): Enhance π-π stacking and receptor interactions (e.g., Target Compound vs. pyridine in ).
  • Amino Groups (e.g., ): Improve water solubility and hydrogen-bonding capacity, critical for bioavailability.

Acetamide Group Modifications

The arylacetamide moiety influences target binding and pharmacokinetics:

Compound Name Acetamide Substituent Biological Activity (If Reported) Reference
Target Compound 2-bromo-4-methylphenyl Not explicitly reported
2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide 4-phenyl-1,3-thiazol-2-yl Antifungal/antibacterial (potential)
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives Varied (e.g., nitro, methoxy, ethyl) Anti-exudative activity (15/21 compounds active; 8 comparable to diclofenac sodium)

Key Observations :

  • Thiazole/Thiophene Moieties (e.g., ): Contribute to antimicrobial activity via heterocyclic interactions.
  • Polar Substituents (e.g., sulfamoyl in ): Improve solubility but may reduce membrane permeability.

Biological Activity

N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo-substituted methylphenyl group, a furan ring, and a thiophene moiety connected through a triazole framework. Its molecular formula is C22H20BrN3O3S2C_{22}H_{20}BrN_3O_3S_2 .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of triazoles are known for their effectiveness against various bacterial strains and fungi . The presence of the thiophene and furan rings enhances these properties through synergistic effects.
  • Anticancer Properties : Triazole derivatives have been documented to possess anticancer activities. They inhibit tumor growth by interfering with cellular proliferation pathways . Specific studies have highlighted the ability of related compounds to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Similar triazole compounds have demonstrated efficacy in reducing inflammation in various models .

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The structure suggests potential interactions with key enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : The compound may act on specific receptors related to pain and inflammation, modulating their activity to exert therapeutic effects .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antituberculosis Activity : A study screened various compounds for their ability to inhibit Mycobacterium tuberculosis, revealing that certain triazole derivatives had significant inhibitory effects at low concentrations . This suggests potential applications in treating tuberculosis.
  • Analgesic and Antinociceptive Effects : Research comparing various triazole derivatives showed that some exhibited stronger analgesic properties than traditional NSAIDs like aspirin. These findings indicate that the compound may also be beneficial in pain management .

Data Summary Table

Activity Type Effectiveness Reference
AntimicrobialSignificant
AnticancerModerate
Anti-inflammatoryHigh
AntituberculosisEffective
AnalgesicStrong

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound?

The compound is synthesized via nucleophilic substitution reactions. A key step involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives with α-chloroacetamide intermediates in ethanol under basic conditions (e.g., NaOH). Post-synthetic purification is achieved through recrystallization to yield white or light-yellow crystalline solids with sharp melting points . Substituents on the phenyl ring (e.g., bromo and methyl groups) are introduced during the alkylation step to modulate biological activity .

Q. How is structural characterization validated for this compound?

Structural confirmation relies on:

  • Elemental analysis for empirical formula verification.
  • 1^1H NMR spectroscopy to confirm proton environments (e.g., aromatic protons from furan/thiophene rings, methyl groups).
  • Chromatography-mass spectrometry (LC-MS) for molecular weight and purity assessment.
  • X-ray crystallography (using SHELX software) for absolute configuration determination, particularly for resolving sulfur-containing moieties .

Q. What in vivo models are used to evaluate anti-exudative activity?

The formalin-induced edema model in rats is a standard assay. Digital plethysmometry quantifies paw volume changes, with sodium diclofenac as a reference drug. In studies of analogous compounds, 15 out of 21 derivatives showed significant anti-exudative activity, with 8 outperforming diclofenac .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

Substituent effects follow a structure-activity relationship (SAR):

  • Electron-withdrawing groups (e.g., bromo at position 2) enhance anti-exudative activity by stabilizing sulfur-centered radicals involved in redox modulation .
  • Methyl groups (e.g., at position 4) improve lipophilicity, enhancing membrane permeability.
  • Comparative studies show fluorine or nitro groups at the phenyl ring reduce activity due to excessive electron withdrawal, destabilizing interactions with target proteins .

Q. What crystallographic approaches resolve structural ambiguities in sulfur-containing analogs?

SHELXL (for refinement) and SHELXD/SHELXE (for phase determination) are critical for resolving:

  • Disordered sulfur atoms in the triazole-sulfanyl moiety.
  • Conformational flexibility of the furan/thiophene side chains. High-resolution data (≤1.0 Å) and twin refinement protocols are recommended for accurate electron density mapping .

Q. What computational strategies predict target interactions?

Molecular docking studies (e.g., AutoDock Vina) using homology-modeled receptors (e.g., cyclooxygenase-2 or ion channels) highlight:

  • Hydrophobic interactions between the bromophenyl group and receptor pockets.
  • Hydrogen bonding via the acetamide carbonyl oxygen.
  • π-π stacking between thiophene/furan rings and aromatic residues (e.g., Tyr355 in COX-2) .

Contradictions and Open Challenges

  • Bioactivity Variability : While bromo/methyl substituents enhance anti-exudative effects in rats, their impact on other pathways (e.g., anticoagulant activity) remains unexplored .
  • Crystallographic Limitations : SHELX struggles with severe disorder in flexible side chains (e.g., furan-2-ylmethyl), necessitating complementary techniques like DFT-based geometry optimization .

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